molecular formula C21H19NO3 B5210746 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide

Cat. No. B5210746
M. Wt: 333.4 g/mol
InChI Key: QYBJXYNRWPYONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide is a chemical compound that belongs to the class of benzodioxane derivatives. It has been studied for its potential applications in scientific research due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, can reduce inflammation and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to exhibit anti-angiogenic properties, which can prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. It has also been found to exhibit low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and design follow-up studies.

Future Directions

There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide. One of the areas of interest is the development of new synthetic methods for the compound. This can help to improve the yield and purity of the product. Another area of interest is the study of the compound's mechanism of action. Understanding how this compound exerts its anti-inflammatory and anti-cancer effects can help to identify new targets for drug development. Additionally, the compound's potential use as a fluorescent probe in biochemical assays can be further explored. Overall, the study of this compound has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases.

Synthesis Methods

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide can be synthesized by reacting 1-naphthaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-naphthamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-14(16-9-10-19-20(13-16)25-12-11-24-19)22-21(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13-14H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBJXYNRWPYONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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